![molecular formula C17H13NO2 B5252304 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5252304.png)
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyphenyl group attached via an ethenyl linkage
Méthodes De Préparation
The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be achieved through several methods:
-
Synthetic Routes
-
Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, leading to the formation of quinone derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the double bond or the quinoline ring, resulting in different reduced forms of the compound.
-
Substitution
- Substitution reactions can occur at various positions on the quinoline ring or the hydroxyphenyl group. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
-
Biology
- In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
-
Medicine
- The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets are being explored for the development of new drugs .
-
Industry
- In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions are often mediated by the hydroxy group and the conjugated double bond system .
-
Pathways Involved
- The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The unique combination of the hydroxyphenyl group and the ethenyl linkage in this compound gives it distinct chemical properties. These properties make it valuable in research and industrial applications .
Propriétés
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-8-4-1-5-12(16)9-10-13-11-17(20)14-6-2-3-7-15(14)18-13/h1-11,19H,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHWIVWXRWHEP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5252230.png)
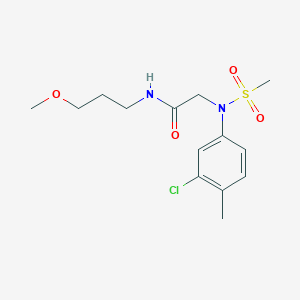
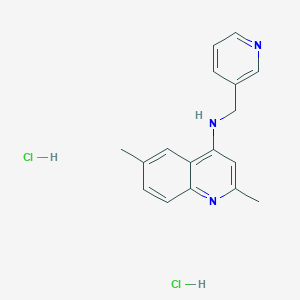
![ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5252271.png)
![2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B5252280.png)
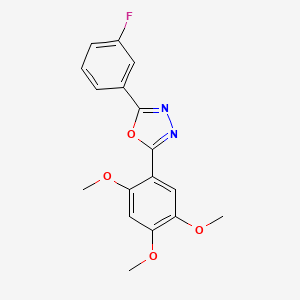
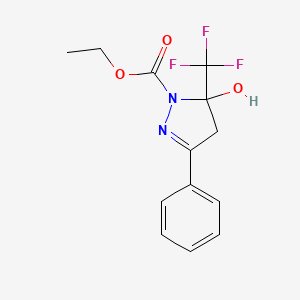
![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5252292.png)

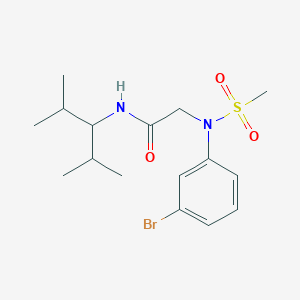
![7-bromo-4-[2-(morpholin-4-yl)acetyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B5252305.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5252309.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5252310.png)
![N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5252318.png)
